(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the quinoline and morpholine groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for further modification of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, known for their biological activity.
Quinolines: Compounds containing the quinoline group, often used in medicinal chemistry.
Morpholines: Compounds with a morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of these functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C26H28N4O2S |
---|---|
Molecular Weight |
460.6g/mol |
IUPAC Name |
(5E)-3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O2S/c1-3-29-22-8-6-5-7-19(22)9-14-23(29)24-25(31)30(4-2)26(33-24)27-20-10-12-21(13-11-20)28-15-17-32-18-16-28/h5-14H,3-4,15-18H2,1-2H3/b24-23+,27-26? |
InChI Key |
DZLDKAIJFRXDSX-MIQNPDISSA-N |
SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)N4CCOCC4)S2)CC)C=CC5=CC=CC=C51 |
Isomeric SMILES |
CCN1/C(=C/2\C(=O)N(C(=NC3=CC=C(C=C3)N4CCOCC4)S2)CC)/C=CC5=CC=CC=C51 |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=NC3=CC=C(C=C3)N4CCOCC4)S2)CC)C=CC5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.